3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde
Overview
Description
3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Lignin Model Compounds
Lignin model compounds, which might structurally relate to 3-Methoxy-4-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde, are crucial in studying the breakdown and conversion of lignin into useful chemicals. A review by T. Yokoyama (2015) on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds highlights the importance of understanding these processes for the valorization of lignin into valuable aromatic compounds.
Furan Derivatives from Biomass
The conversion of plant biomass to furan derivatives represents a critical area of research in sustainable chemistry. Furan derivatives, such as those explored by V. M. Chernyshev, O. A. Kravchenko, and V. Ananikov (2017), are foundational in developing new polymers, functional materials, and fuels from renewable resources. The chemical compound might play a role in such transformations, given its furan moiety.
Redox Mediators in Organic Pollutant Treatment
In the context of environmental science, the use of redox mediators to enhance the degradation of organic pollutants is an area of growing interest. Research by Maroof Husain and Q. Husain (2007) discusses how redox mediators can improve the efficiency of enzymatic degradation of recalcitrant compounds. Although not directly related, compounds like this compound could be explored for their potential roles in such systems, either as substrates or as part of the mediator systems themselves.
Catalytic Oxidation of Lignins
The catalytic oxidation of lignins into aromatic aldehydes, as discussed by V. Tarabanko and N. Tarabanko (2017), is another area of relevance. The transformation of lignin, a major component of biomass, into valuable chemicals like vanillin and syringaldehyde is a significant research area. Compounds structurally similar to this compound might find applications in the optimization of such processes.
Properties
IUPAC Name |
3-methoxy-4-(oxolan-2-ylmethoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13-7-10(8-14)4-5-12(13)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHACBMWVXSAHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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